Fmoc-Asn(Trt)-OH
CAS No.: 132388-59-1
Cat. No.: VC21536670
Molecular Formula: C38H32N2O5
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132388-59-1 |
---|---|
Molecular Formula | C38H32N2O5 |
Molecular Weight | 596.7 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 |
Standard InChI Key | KJYAFJQCGPUXJY-UMSFTDKQSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Chemical Identity and Structure
Fmoc-Asn(Trt)-OH, or N-alpha-Fmoc-N-gamma-trityl-L-asparagine, represents a protected form of the amino acid asparagine, strategically designed for peptide synthesis applications. This compound features two protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino function and the trityl (triphenylmethyl) group shielding the side chain amide. The systematic IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid, reflecting its complex structure with multiple functional domains . The compound functions as a critical building block that enables controlled incorporation of asparagine residues into peptide sequences while preventing unwanted side reactions.
Identification and Registry Data
The chemical identity of Fmoc-Asn(Trt)-OH is well-established through multiple registration systems and databases. The compound has been extensively characterized and cataloged with the following identification parameters:
Parameter | Information |
---|---|
CAS Registry Number | 132388-59-1 |
Molecular Formula | C₃₈H₃₂N₂O₅ |
Molecular Weight | 596.67 g/mol |
MDL Number | MFCD00077049 |
SMILES Notation | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
The compound has been registered under various synonyms in scientific literature, including FMOC-ASN(TRT)-OH, FMOC-L-ASN(TRT)-OH, and N-ALPHA-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-N-GAMMA-TRITYL-L-ASPARAGINE .
Physical and Chemical Properties
Fmoc-Asn(Trt)-OH exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in peptide synthesis workflows. Understanding these properties is essential for researchers to optimize synthesis protocols and ensure product quality.
Physical Properties
The compound presents as a white crystalline powder with defined melting and solubility characteristics that are critical for its storage and application:
Property | Value |
---|---|
Physical State | White crystal powder |
Melting Point | 201-204°C (literature) |
Density | 1.271±0.06 g/cm³ (Predicted) |
Optical Rotation | -19° (C=1, DMF) |
Recommended Storage Temperature | 2-8°C |
Solubility in Water | <0.00005 g/L |
These physical attributes contribute to the compound's stability and reactivity profile, which directly impacts its performance in peptide synthesis applications .
Solubility Characteristics
A particularly valuable characteristic of Fmoc-Asn(Trt)-OH is its enhanced solubility in standard peptide synthesis solvents compared to its unprotected counterpart. This property significantly facilitates solid-phase peptide synthesis protocols:
Solvent | Solubility Comparison |
---|---|
N-Methylpyrrolidone (NMP) | Readily soluble (Fmoc-Asn(Trt)-OH) vs. Somewhat soluble (Fmoc-Asn-OH) |
Dimethylformamide (DMF) | Readily soluble (Fmoc-Asn(Trt)-OH) vs. Somewhat soluble (Fmoc-Asn-OH) |
1% Acetic Acid | Soluble |
Standard Peptide Synthesis Reagents | Excellent solubility |
This superior solubility profile represents a significant advantage during coupling reactions, allowing for more efficient peptide synthesis with fewer complications related to reagent dissolution .
Functional Role in Peptide Synthesis
Protection Strategy
The dual protection strategy employed in Fmoc-Asn(Trt)-OH serves distinct and complementary purposes in peptide synthesis:
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The Fmoc group protects the α-amino function, preventing uncontrolled peptide bond formation during synthesis steps. This group is selectively removed under mild basic conditions (typically using piperidine), allowing for controlled, sequential peptide assembly.
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The trityl (Trt) group shields the side chain amide, preventing unwanted side reactions, particularly dehydration during activation with carbodiimide reagents. This protection is especially crucial as dehydration of asparagine can lead to nitrile formation, compromising peptide integrity .
The strategic protection enables precise control over the peptide synthesis process, ensuring both positional and functional fidelity of the asparagine residue within the target sequence.
Deprotection Kinetics
The trityl protection group exhibits specific deprotection kinetics that must be considered during synthesis protocols:
Position of Asn(Trt) | Deprotection Time with TFA | Considerations |
---|---|---|
Internal positions | Approximately 1 hour at room temperature | Standard deprotection conditions |
N-terminal position | Extended to 2 hours | Slower deprotection requires adjusted protocols |
These position-dependent deprotection kinetics highlight the need for tailored protocols depending on the location of asparagine within the peptide sequence. The slower deprotection at the N-terminal position is a critical consideration for synthesis planning and quality control .
Synthesis and Preparation Methods
The production of high-purity Fmoc-Asn(Trt)-OH involves a multi-step synthetic route with careful attention to purification procedures. The established synthesis pathway employs strategic protection and isolation steps to ensure product integrity.
Quality Considerations
High-quality Fmoc-Asn(Trt)-OH preparation focuses on several critical quality attributes:
Quality Parameter | Specification | Importance |
---|---|---|
HPLC Purity | ≥99.7% | Ensures minimal side reactions during peptide synthesis |
Chiral Purity | ≥99.7% | Maintains correct stereochemistry for biological activity |
Residual Solvents | Within acceptable limits | Prevents interference with coupling reactions |
Physical Appearance | White crystalline powder | Indicator of successful purification |
These quality parameters directly impact the performance of the compound in subsequent peptide synthesis applications, with higher purity correlating with improved coupling efficiency and reduced side reactions .
Applications in Peptide Research
Fmoc-Asn(Trt)-OH has demonstrated significant utility across diverse peptide synthesis applications, particularly in the creation of complex bioactive peptides for research and therapeutic development.
Case Study: Hemopressin Synthesis
A notable application of Fmoc-Asn(Trt)-OH is in the synthesis of hemopressin peptides, which has been documented in scientific literature. In this synthesis, the protected asparagine derivative plays a crucial role in constructing the peptide sequence:
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Fmoc-Asn(Trt)-OH was coupled with Phe-OH to form the dipeptide Fmoc-Asn(Trt)-Phe-OH
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This dipeptide was subsequently integrated into a tetrapeptide through condensation with H-Lys(Boc)-AA-OBn
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Further elongation led to the heptapeptide fragment H-Asn(Trt)-Phe-Lys(Boc)-Phe/Leu-Leu-Ser(But)-His(Trt)-OBut
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Final assembly and deprotection yielded the target hemopressin peptides
This synthetic pathway demonstrates the practical application of Fmoc-Asn(Trt)-OH in solution-phase peptide synthesis, highlighting its compatibility with multiple coupling reagents and protecting group strategies.
Advantages in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-Asn(Trt)-OH offers several distinct advantages:
Advantage | Description | Impact on Synthesis |
---|---|---|
Enhanced Solubility | Readily dissolves in DMF, NMP | Improves coupling efficiency and reaction kinetics |
Prevention of Dehydration | Trityl protection blocks side chain reactions | Eliminates formation of nitrile byproducts |
Compatibility | Works with various resins and linkers | Enables diverse synthesis strategies |
Selective Deprotection | Differential removal of Fmoc vs. Trt groups | Allows for orthogonal protection schemes |
These advantages collectively contribute to higher yields, fewer side products, and more efficient synthesis of asparagine-containing peptides, particularly those with complex structures or multiple asparagine residues .
Parameter | Recommendation | Rationale |
---|---|---|
Temperature | 2-8°C (refrigerated) | Prevents degradation and maintains structural integrity |
Container | Desiccated, airtight | Protects against moisture which can promote hydrolysis |
Light Exposure | Minimize | Prevents potential photodegradation of the Fmoc group |
Stock Solution Storage | -20°C (use within 1 month); -80°C (use within 6 months) | Limits degradation in solution form |
These storage conditions are designed to preserve the reactive integrity of both protecting groups and maintain the compound's effectiveness in peptide coupling reactions .
Solution Preparation Guidelines
When preparing Fmoc-Asn(Trt)-OH solutions for peptide synthesis, specific considerations apply:
Concentration | Volume Required for Different Amounts |
---|---|
1 mg | |
1 mM | 1.6759 mL |
5 mM | 0.3352 mL |
10 mM | 0.1676 mL |
For optimal solubility, selecting an appropriate solvent based on the specific synthesis requirements is recommended. To enhance dissolution, warming to 37°C followed by ultrasonic bath treatment may be beneficial. To avoid degradation from repeated freeze-thaw cycles, prepared solutions should be stored in separate aliquots .
Comparative Advantages over Alternative Derivatives
Fmoc-Asn(Trt)-OH offers several distinct advantages compared to alternative asparagine derivatives used in peptide synthesis. These comparative benefits have led to its widespread adoption in both research and industrial applications.
Comparison with Unprotected Fmoc-Asn-OH
The trityl-protected derivative demonstrates considerable improvements over the standard Fmoc-Asn-OH:
Parameter | Fmoc-Asn(Trt)-OH | Fmoc-Asn-OH | Advantage |
---|---|---|---|
Solubility in DMF | Readily soluble | Barely soluble | Improved coupling efficiency |
Solubility in NMP | Readily soluble | Somewhat soluble | Better reaction homogeneity |
Side Reactions | Minimal dehydration | Prone to dehydration | Higher purity final products |
Coupling Efficiency | Higher | Lower | Improved yields |
The superior solubility profile of Fmoc-Asn(Trt)-OH translates directly to practical advantages in synthesis workflows, reducing the need for solubility enhancers and minimizing failed coupling steps due to precipitation issues .
Protection Strategy Benefits
The trityl protection of the side chain amide group confers specific advantages:
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Steric bulk of the trityl group effectively prevents nucleophilic attack on the amide carbonyl
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The hydrophobic nature of trityl contributes to improved solubility in organic solvents
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Selective removal under acidic conditions enables orthogonal deprotection strategies
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Compatible with standard Fmoc-based solid-phase synthesis protocols
These protection strategy benefits position Fmoc-Asn(Trt)-OH as a preferred building block for asparagine incorporation in complex peptide structures, particularly those requiring high purity and defined stereochemistry.
Future Research Directions
The utility of Fmoc-Asn(Trt)-OH continues to evolve as peptide science advances, with several emerging research directions poised to expand its applications and optimize its performance in synthesis contexts.
Optimization Opportunities
Current research suggests several areas where further optimization of Fmoc-Asn(Trt)-OH utilization could yield benefits:
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Development of accelerated deprotection protocols for N-terminal Asn(Trt) residues to address the slower kinetics observed in this position
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Exploration of alternative solvents that may further enhance solubility while reducing environmental impact
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Investigation of modified coupling protocols specifically optimized for asparagine incorporation
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Creation of advanced analytical methods for monitoring the integrity of asparagine residues throughout the synthesis process
These optimization directions reflect the ongoing refinement of peptide synthesis technologies and the central role that protected amino acids like Fmoc-Asn(Trt)-OH play in enabling increasingly complex peptide structures.
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